N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a benzothiazole-chromene hybrid with a unique Z-configuration at the imine bond. Its structure combines a 4-methoxy-substituted benzothiazole ring fused to a 4-oxo-4H-chromene carboxamide moiety. This hybrid architecture is of significant interest in medicinal chemistry due to the inherent bioactivity of both benzothiazoles (antitumor, antimicrobial) and 4H-chromenes (apoptosis-inducing via Bcl-2 protein inhibition) .
Key structural features include:
- Benzothiazole core: The 2,3-dihydro-1,3-benzothiazol-2-ylidene group provides a planar, conjugated system that enhances π-π stacking interactions.
- Substituents: Methoxy and methyl groups at positions 4, 3, and 7 modulate electronic effects and steric bulk, influencing solubility and target affinity.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-11-8-9-15(25-3)17-18(11)27-20(22(17)2)21-19(24)16-10-13(23)12-6-4-5-7-14(12)26-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEADPWBOUSHRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in , chloro in ) increase polarity and may enhance solubility but reduce membrane permeability. The target compound’s methoxy and methyl groups balance lipophilicity and steric effects.
- Synthetic Routes : The target compound likely shares synthetic steps with ’s method (reflux in dioxane with ZnCl₂), but its chromene-carboxamide linkage may require additional coupling steps compared to simpler benzothiazole derivatives .
- Crystallography : Compounds like utilize SHELX/WinGX for structural refinement, highlighting the importance of hydrogen bonds (e.g., R₂²(8) motifs) and π-π interactions (3.43–3.95 Å distances) in stabilizing crystal lattices .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonyl group in improves aqueous solubility, whereas the target compound’s methyl/methoxy groups may favor lipid bilayer penetration.
- Molecular Weight : The target compound (MW ~387.4 g/mol) adheres to Lipinski’s rule (<500 g/mol), unlike bulkier derivatives like C₃₂H₃₁N₃O₄S₃ (MW 617.81 g/mol) in .
- Hydrogen Bonding : ’s N1—H1⋯N2 interaction (2.06 Å) is critical for crystal packing and could mirror binding interactions in biological targets .
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features include a methoxy group and dimethyl substitutions on the benzothiazole ring, along with a carboxamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The detailed synthetic pathway may vary but generally includes the following steps:
- Formation of Benzothiazole Ring : The initial step involves creating the benzothiazole structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps introduce methoxy and dimethyl groups via electrophilic substitution.
- Amide Bond Formation : Finally, the carboxamide group is introduced through acylation reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation in various cancer lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 | Antitumor |
| Compound B | NCI-H358 | 6.48 | Antitumor |
These findings suggest that this compound may also exhibit similar activity due to its structural characteristics.
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through interactions with bacterial enzymes or cell membranes.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease processes.
- DNA Interaction : It could modulate gene expression by binding to DNA or RNA.
- Cell Membrane Disruption : Alterations in cell membrane integrity could lead to cell death in pathogenic organisms.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics reported that specific benzothiazole compounds inhibited cancer cell proliferation with IC₅₀ values ranging from 5 to 10 µM across various cell lines .
- Antimicrobial Evaluation : Research published in Journal of Antimicrobial Chemotherapy indicated that certain benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases by inhibiting cholinesterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
